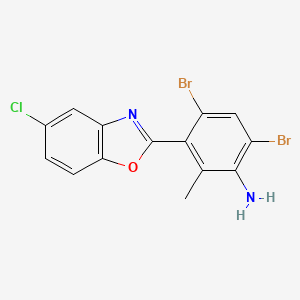
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline typically involves multi-step organic reactions. One common method includes:
Chlorination: The addition of a chlorine atom to the benzoxazole moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled addition of reagents and precise temperature control.
Continuous flow reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of bromine or chlorine atoms to hydrogen.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoxazole derivatives.
科学研究应用
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial agents: Potential use in developing new antibiotics.
Enzyme inhibitors: Studied for their ability to inhibit specific enzymes.
Medicine
Drug development: Investigated for potential therapeutic properties, including anticancer and antiviral activities.
Industry
Materials science: Used in the development of new materials with specific properties, such as fluorescence.
作用机制
The mechanism of action of 4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modifying the activity of the target. The specific pathways involved depend on the biological context and the target molecule.
相似化合物的比较
Similar Compounds
4,6-dibromo-2-methylaniline: Lacks the benzoxazole moiety.
3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline: Lacks bromine atoms.
Uniqueness
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to the presence of both bromine and chlorine atoms, as well as the benzoxazole moiety. This combination of functional groups imparts specific chemical and biological properties that are distinct from similar compounds.
属性
分子式 |
C14H9Br2ClN2O |
|---|---|
分子量 |
416.49 g/mol |
IUPAC 名称 |
4,6-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H9Br2ClN2O/c1-6-12(8(15)5-9(16)13(6)18)14-19-10-4-7(17)2-3-11(10)20-14/h2-5H,18H2,1H3 |
InChI 键 |
RMNVAXUUTADJGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=C(O2)C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)

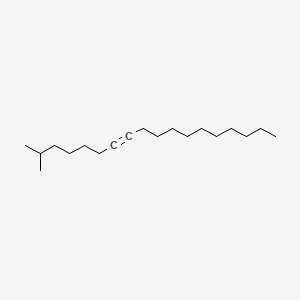
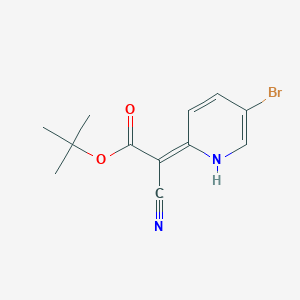
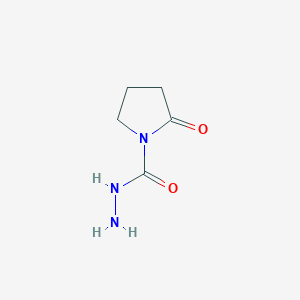

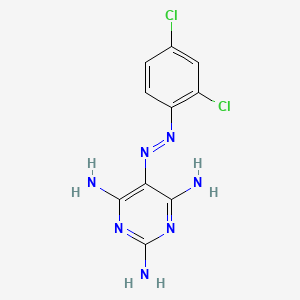
![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
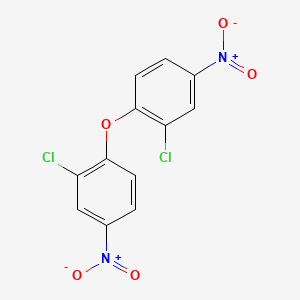
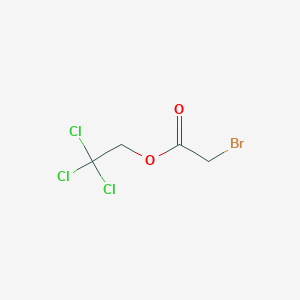

![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
